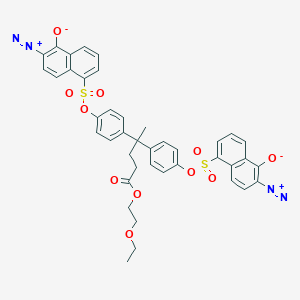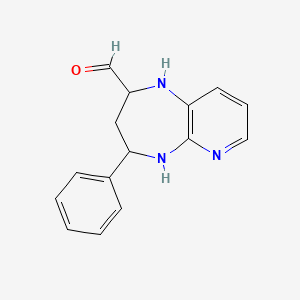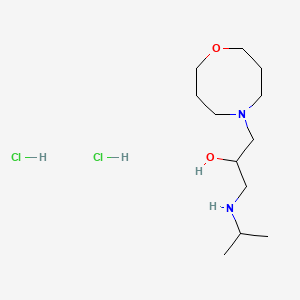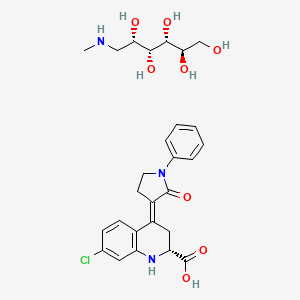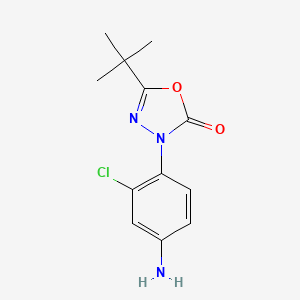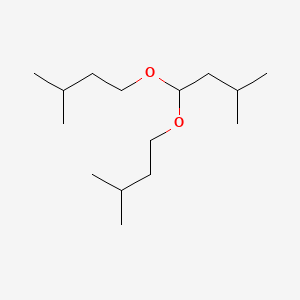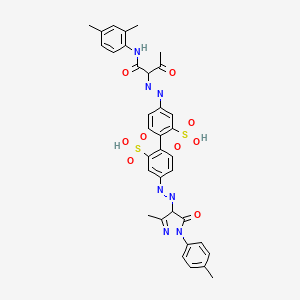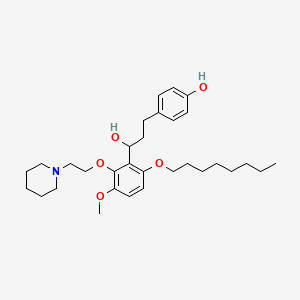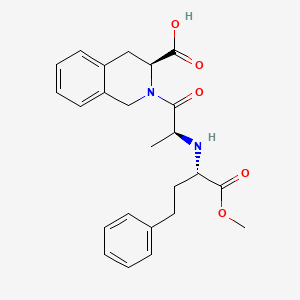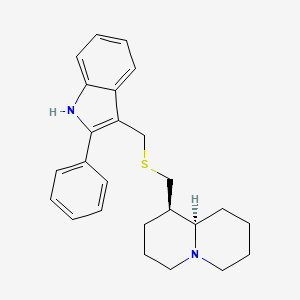
(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” is a complex organic compound that belongs to the class of quinolizines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” typically involves multi-step organic reactions. The starting materials often include indole derivatives and quinolizine precursors. Key steps may involve:
Condensation Reactions: Combining indole derivatives with quinolizine precursors.
Thioether Formation: Introducing the thioether linkage through nucleophilic substitution.
Hydrogenation: Reducing double bonds to achieve the octahydro structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques like crystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Further hydrogenation of any remaining double bonds.
Substitution: Reactions at the indole or quinolizine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Fully Saturated Compounds: From reduction reactions.
Substituted Indoles or Quinolizines: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Used to study biological pathways and mechanisms.
Enzyme Inhibitors: Potential inhibitors of specific enzymes.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases.
Industry
Material Science: Potential use in the development of new materials.
Agriculture: Possible applications as agrochemicals.
Wirkmechanismus
The mechanism of action of “(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” would depend on its specific biological target. Generally, it may involve:
Binding to Receptors: Interacting with specific receptors in the body.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction: Modulating signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolizine Derivatives: Compounds with similar quinolizine structures.
Indole Derivatives: Compounds with similar indole structures.
Uniqueness
“(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” is unique due to its specific combination of indole and quinolizine structures, along with the thioether linkage. This unique structure may confer distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
156171-15-2 |
|---|---|
Molekularformel |
C25H30N2S |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
(1R,9aR)-1-[(2-phenyl-1H-indol-3-yl)methylsulfanylmethyl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C25H30N2S/c1-2-9-19(10-3-1)25-22(21-12-4-5-13-23(21)26-25)18-28-17-20-11-8-16-27-15-7-6-14-24(20)27/h1-5,9-10,12-13,20,24,26H,6-8,11,14-18H2/t20-,24+/m0/s1 |
InChI-Schlüssel |
MEABVBHTTKSDDL-GBXCKJPGSA-N |
Isomerische SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CSCC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Kanonische SMILES |
C1CCN2CCCC(C2C1)CSCC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



